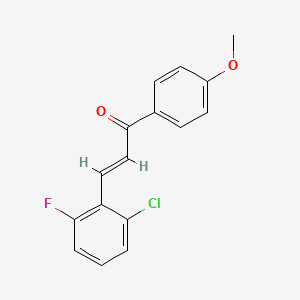

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWPISLYEPCTAP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulatory proteins .

- Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

The antimicrobial activity of chalcones has been well-documented. This specific compound has shown effectiveness against a range of bacterial strains and fungi.

- Research Findings : In vitro studies have reported that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Clinical Relevance : Its application in formulations aimed at reducing inflammation could provide an alternative to conventional anti-inflammatory drugs.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in organic electronics.

Organic Photovoltaics

Research into organic photovoltaic materials has identified chalcones as promising candidates due to their ability to absorb light and convert it into electrical energy.

- Performance Metrics : Studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport properties .

Photonic Devices

The optical properties of this compound make it suitable for applications in photonic devices, including light-emitting diodes (LEDs) and laser systems.

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Anticancer Activity | Breast cancer treatment | Induces apoptosis via caspase activation |

| Antimicrobial Properties | Treatment for bacterial and fungal infections | Effective against both Gram-positive/negative bacteria |

| Anti-inflammatory Effects | Potential alternative to NSAIDs | Reduces pro-inflammatory cytokine production |

| Organic Photovoltaics | Enhances efficiency in solar cell applications | Improves charge transport in polymer blends |

| Photonic Devices | Utilized in LEDs and laser systems | Exhibits favorable optical properties |

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific biological target. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling processes, leading to their observed biological effects.

Comparison with Similar Compounds

Crystallographic and Supramolecular Features

- Dihedral Angles: reports dihedral angles between aromatic rings in fluorophenyl chalcones (7.14°–56.26°).

- Hydrogen Bonding: Unlike chalcones with hydroxyl groups (e.g., 2j, 2h), the target compound lacks H-bond donors, reducing its supramolecular interactions. emphasizes that methoxy groups participate in weaker C–H···O interactions compared to hydroxyl-driven H-bonds, affecting crystal packing .

- Hirshfeld Surface Analysis : Methoxy-substituted chalcones (e.g., chalcone1 and chalcone2 in ) show distinct π–π stacking and van der Waals interactions. The target compound’s chloro-fluoro substitution may enhance halogen bonding, a feature observed in related structures .

Physicochemical Properties

| Property | Target Compound | Compound 2j | Compound 2h |

|---|---|---|---|

| Molecular Weight | 274.72 | 473.54 | 446.72 |

| Substituent Electronegativity (Ring B) | Low (OCH₃) | High (F) | Moderate (OCH₃) |

| Predicted Solubility | Low (non-polar groups) | Moderate | Low |

- The target compound’s higher molar mass compared to simpler chalcones (e.g., cardamonin, 270.28 g/mol) may affect bioavailability .

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12ClF O2

- Molecular Weight : 290.71 g/mol

- CAS Number : 1182060-09-8

The structure consists of a chalcone backbone with specific substitutions that enhance its biological activity. The presence of halogen atoms is known to influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated notable antiproliferative effects, with IC50 values indicating effective cytotoxicity against these cells. For instance, studies have reported IC50 values around 19.2 µM for similar derivatives, suggesting a moderate potency against breast cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : It has been shown to promote apoptosis in hepatocellular carcinoma cells by inhibiting the RAS-ERK and AKT/FOXO3a signaling pathways, which are critical for cell survival and proliferation .

- Tubulin Destabilization : Similar to other chalcones, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Anti-inflammatory Effects

Chalcone derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes.

Antioxidant Properties

The presence of methoxy and chloro groups contributes to the antioxidant potential of this compound. Studies have shown that such substitutions can enhance the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

| Study | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Antiproliferative | 19.2 µM |

| Study 2 | HepG2 (Liver Cancer) | Apoptosis Induction | Not specified |

| Study 3 | COX Inhibition | Anti-inflammatory | Moderate activity |

Q & A

Q. What are the established synthetic routes for this chalcone derivative?

The compound is synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions (e.g., KOH in ethanol). For example, analogous chalcones were prepared by reacting 4-methoxyacetophenone with halogen-substituted benzaldehydes at 0–50°C for 2–3 hours . Key steps include:

Q. Which spectroscopic techniques are critical for structural confirmation?

A multi-technique approach is essential:

- XRD : Determines bond lengths, angles, and non-covalent interactions (e.g., C=O bond length: ~1.22 Å; Cl⋯π interactions) .

- NMR : ¹H NMR identifies E-configuration via trans-vicinal coupling (δ 7.6–8.2 ppm for enone protons). ¹³C NMR confirms carbonyl resonance at ~190 ppm .

- IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .

Q. How is the antimicrobial activity of this compound evaluated?

Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) are standard. For example, a dichloro analog showed moderate activity (MIC: 32–64 µg/mL) via broth microdilution .

Advanced Research Questions

Q. How do DFT calculations enhance understanding of electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- HOMO-LUMO gaps : Correlate with experimental UV-Vis λmax (e.g., calculated 365 nm vs. observed 370 nm) .

- Electrostatic potential maps : Reveal electron-deficient enone regions, guiding reactivity predictions .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values indicate potential for NLO applications when μβ > 1x10⁻³⁰ esu .

Q. What methodologies resolve discrepancies between experimental and theoretical structural data?

- Basis set optimization : Use larger basis sets (e.g., def2-TZVP) to improve bond-length accuracy.

- Solvent effects : Include polarizable continuum models (PCM) for UV-Vis predictions.

- XRD refinement : Address thermal motion artifacts via Hirshfeld surface analysis .

Q. How do substituents influence biological activity?

- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing electrophilicity. For example, 2,6-dichloro analogs show higher activity than mono-halogenated derivatives .

- Methoxy groups : Improve solubility and membrane permeability via H-bonding interactions .

Q. What strategies optimize crystal packing for nonlinear optical applications?

- Non-centrosymmetric crystallization : Achieved via bulky substituents (e.g., 4-methoxyphenyl) disrupting symmetry.

- Second-harmonic generation (SHG) : Measured using Kurtz-Perry powder technique; values > 1x urea indicate NLO efficacy .

Methodological Recommendations

- Synthesis : Optimize reaction time (2–5 hours) and base concentration (10–15% KOH) to maximize yield .

- Crystallography : Use SHELX-97 for structure refinement; deposit data in CCDC (e.g., CCDC 1988019) .

- NLO Studies : Pair SHG measurements with Z-scan techniques to assess both second- and third-order effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.